2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered C3NS ring .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo various chemical reactions, contributing to their diverse biological activities .Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents .
Antitubercular Activity
Similar compounds have also been tested for antitubercular activity, indicating possible applications in tuberculosis treatment research .
Anti-biofilm Formation
Research has been conducted on the anti-biofilm formation properties of benzo[d]thiazole derivatives, which could be relevant for preventing biofilm-associated infections .
Cancer Research
Derivatives of benzo[d]thiazole have been evaluated for their ability to inhibit the proliferation of cancer cell lines, such as HCT116 (human colorectal), suggesting applications in cancer research and therapy .
Drug Design and Synthesis
The compound’s structure could be useful in the design and synthesis of novel pharmaceuticals with potential therapeutic benefits .
Neurological Research
Thiazole derivatives have been studied for their anticonvulsant activities, which may imply potential research applications in neurology and epilepsy treatment .
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride are Protein Tyrosine Phosphatase 1B (PTP1B) and LasB quorum sensing system in Gram-negative bacteria . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , while the LasB system is involved in bacterial cell-cell communication .
Mode of Action
The compound interacts with its targets, leading to significant changes. In the case of PTP1B, it binds to the active site of the enzyme, inhibiting its activity . For the LasB system, the compound acts as a quorum-sensing inhibitor, disrupting bacterial communication .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting PTP1B, it positively influences insulin and leptin signaling pathways, which are crucial for glucose regulation and energy homeostasis . In Gram-negative bacteria, the compound disrupts the quorum sensing pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of PTP1B by the compound leads to improved insulin and leptin signaling, which could potentially be beneficial for treating Type II diabetes . In Gram-negative bacteria, the compound’s action as a quorum-sensing inhibitor disrupts bacterial communication, potentially reducing their virulence and ability to form biofilms .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGNUHLMJQAKON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944919 |
Source
|
Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride | |
CAS RN |
22258-75-9 |
Source
|
Record name | NSC117369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.